2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
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Overview
Description
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O4 and a molecular weight of 237.04 g/mol . This compound is a derivative of benzoic acid and features both chloro and methoxy substituents, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid typically involves the chlorination of 4-hydroxy-5-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The chloro groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of derivatives like 2,3-diamino-4-hydroxy-5-methoxybenzoic acid.
Oxidation: Formation of 2,3-dichloro-4-oxo-5-methoxybenzoic acid.
Reduction: Formation of 4-hydroxy-5-methoxybenzoic acid.
Scientific Research Applications
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Lacks the chloro substituents, making it less reactive in substitution reactions.
3,4-Dihydroxy-5-methoxybenzoic acid: Contains additional hydroxyl groups, altering its reactivity and solubility.
2,4-Dichloro-5-methoxybenzoic acid: Similar structure but different substitution pattern, affecting its chemical properties .
Uniqueness
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
2,3-dichloro-4-hydroxy-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4/c1-14-4-2-3(8(12)13)5(9)6(10)7(4)11/h2,11H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUZBDHQOOFIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910763 |
Source
|
Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108544-97-4 |
Source
|
Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108544974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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